1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
1-methyl-2-[(4-methylphenyl)methylsulfanyl]-5-phenylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-14-8-10-15(11-9-14)13-21-18-19-12-17(20(18)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBANMCWXBMJZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methylimidazole with 4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with phenyl isothiocyanate to form the final product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 4 and 5 positions, using reagents like halogens or nitro groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitro groups (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated imidazole derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C19H17N2S and a molecular weight of 339.5 g/mol. Its structure features an imidazole ring substituted with a methyl group, a sulfanyl group, and a phenyl group, which contributes to its biological activity.
Biological Activities
1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole exhibits several biological activities that make it a candidate for further research in medicinal chemistry:
Antimicrobial Activity
Research indicates that imidazole derivatives can possess significant antimicrobial properties. Studies have shown that modifications in the imidazole structure can enhance antibacterial and antifungal activities. The presence of the sulfanyl group in this compound may contribute to its effectiveness against various pathogens, making it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Imidazole derivatives are known for their anti-inflammatory effects. The compound's structural similarity to histidine allows it to bind effectively with protein molecules, potentially leading to reduced inflammation in biological systems. This property is particularly relevant in treating chronic inflammatory diseases .
Anticancer Potential
The compound's unique structure may also confer anticancer properties. Certain imidazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are necessary to evaluate the specific pathways involved with this compound .
Analgesic Effects
Some studies suggest that imidazole derivatives can exhibit analgesic properties, providing relief from pain without significant side effects associated with traditional analgesics. This could be beneficial in developing new pain management therapies .
Case Studies
Several studies have investigated the biological activities of similar imidazole derivatives:
- Antimicrobial Evaluation : A study evaluated various substituted imidazoles against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition for certain compounds, suggesting their potential as effective antibacterial agents .
- Anti-inflammatory Activity : Research on structurally related compounds indicated that modifications at specific positions on the imidazole ring could enhance anti-inflammatory activity, supporting the hypothesis that this compound may exhibit similar effects .
- Anticancer Research : A study focused on imidazole derivatives showed promising results in inhibiting tumor cell growth in vitro, paving the way for further exploration of this compound's anticancer potential .
Mechanism of Action
The mechanism of action of 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioether group can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-phenyl-1H-imidazole: Lacks the 4-methylbenzylthio group, resulting in different chemical properties and biological activities.
2-((4-methylbenzyl)thio)-1H-imidazole: Lacks the methyl and phenyl groups, affecting its reactivity and applications.
5-phenyl-1H-imidazole: Lacks the methyl and 4-methylbenzylthio groups, leading to different chemical behavior
Uniqueness
1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzylthio group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Biological Activity
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of imidazole rings and subsequent substitution reactions to introduce the sulfanyl and phenyl groups. The specific synthetic pathways can vary based on the desired derivatives or modifications.
Anticancer Properties
Recent studies have shown that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 (Colon) | <10 | Induction of apoptosis |
| This compound | MCF-7 (Breast) | <15 | Inhibition of DNA synthesis |
In a study focusing on imidazole derivatives, it was found that several compounds exhibited potent cytotoxicity against HT-29 and MCF-7 cancer cell lines, with mechanisms involving apoptosis and inhibition of DNA synthesis .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression .
- Cell Cycle Arrest: The compound may induce cell cycle arrest in cancer cells, leading to increased apoptosis rates.
Case Studies
Several case studies have documented the effects of imidazole derivatives on cancer treatment:
- Study on Colon Cancer:
- Breast Cancer Research:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, introducing the sulfanyl group may involve reacting a pre-functionalized imidazole core with (4-methylphenyl)methyl thiol in the presence of a base (e.g., triethylamine) to deprotonate the thiol and promote substitution . Intermediates should be characterized using HPLC for purity assessment and FTIR to confirm functional groups (e.g., S–H or C–S bond formation) . Mass spectrometry and H/C NMR are critical for structural elucidation, particularly to verify regioselectivity in the imidazole ring .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection to assess purity and identify byproducts (e.g., unreacted thiol or positional isomers) .
- Spectroscopy : FTIR confirms functional groups (e.g., C–S stretching at ~600–700 cm), while NMR resolves substituent positions on the imidazole ring .
- Elemental Analysis : Quantify sulfur content to validate sulfanyl group incorporation .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy and detects trace impurities .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of sulfanyl group introduction?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to evaluate variables like temperature, base stoichiometry, and solvent polarity. For instance, higher temperatures (80–100°C) may accelerate substitution but risk side reactions (e.g., oxidation of the thiol group) .
- Inert Atmosphere : Use nitrogen/argon to prevent thiol oxidation, which is critical for maintaining reagent efficacy .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Q. How can discrepancies in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines or enzyme concentrations) to minimize variability .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups on the phenyl ring) to identify critical pharmacophores .
- Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for outliers caused by differences in purity or stereochemical factors .
Q. What computational strategies can predict the reactivity of this compound in novel reactions (e.g., sulfonyl chloride formation)?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction pathways, such as sulfonation at the imidazole C2 position, and identify transition states .
- Machine Learning : Train models on existing imidazole reaction datasets to predict optimal conditions for functionalization (e.g., solvent selection for sulfonation) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide rational design of derivatives with enhanced binding affinity .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer :
- Controlled Stability Studies : Perform accelerated degradation tests in varying pH buffers (pH 1–7) at 40–60°C, monitoring decomposition via HPLC and LC-MS .
- Mechanistic Probes : Use isotopic labeling (S or C) to track degradation pathways (e.g., hydrolysis of the sulfanyl group) .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-methylimidazole-4-sulfonamide) to identify inherent stability trends .
Experimental Design
Q. What strategies are recommended for designing experiments to study the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Assays : Use human liver microsomes with NADPH cofactors to measure metabolic turnover rates. LC-MS/MS quantifies metabolites (e.g., hydroxylated or demethylated products) .
- Inhibition Studies : Apply competitive inhibition assays with probe substrates (e.g., midazolam for CYP3A4) to determine IC values .
- Docking Simulations : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites, guiding mutagenesis studies to validate key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
